molecular formula C26H24N2O3 B7702334 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide

Katalognummer B7702334
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: IQKXVEQJWWKTEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Wirkmechanismus

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide inhibits the activity of Aurora kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which are involved in cell division. The inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, including FLT3 and JAK2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of Aurora kinases and other kinases, this compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential in cancer treatment, and several preclinical studies have demonstrated its efficacy against a variety of cancer types. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and treatment regimen for this compound in cancer treatment have not yet been established.

Zukünftige Richtungen

There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of focus is the development of more potent and selective inhibitors of Aurora kinases. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, there is interest in exploring the potential of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Overall, the continued research on this compound has the potential to lead to the development of new and effective cancer treatments.

Synthesemethoden

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methoxy-N-(m-tolyl)benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound. Several modifications to this synthesis method have been reported in the literature, including the use of different bases and solvents.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and are overexpressed in many types of cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, this compound has demonstrated efficacy against a variety of cancer types, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name

4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-5-4-6-22(13-17)28(26(30)19-9-11-23(31-3)12-10-19)16-21-15-20-8-7-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKXVEQJWWKTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.